molecular formula C19H20ClFN2OS B3640828 3-[(4-Chlorophenyl)sulfanyl]-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one

3-[(4-Chlorophenyl)sulfanyl]-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one

Cat. No.: B3640828
M. Wt: 378.9 g/mol
InChI Key: SYZCPSXJECPCAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-Chlorophenyl)sulfanyl]-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one is a complex organic compound that features a combination of chlorophenyl, fluorophenyl, and piperazine moieties

Preparation Methods

The synthesis of 3-[(4-Chlorophenyl)sulfanyl]-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the piperazine ring: This can be achieved through a Mannich reaction, where a secondary amine reacts with formaldehyde and a primary amine.

    Introduction of the chlorophenyl and fluorophenyl groups: These groups can be introduced through nucleophilic substitution reactions, where the piperazine ring reacts with chlorophenyl and fluorophenyl halides.

    Formation of the sulfanyl linkage: This step involves the reaction of the chlorophenyl group with a thiol compound to form the sulfanyl linkage.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

3-[(4-Chlorophenyl)sulfanyl]-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl or fluorophenyl groups are replaced by other nucleophiles.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperatures and pressures to optimize the reaction outcomes. Major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives.

Scientific Research Applications

3-[(4-Chlorophenyl)sulfanyl]-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-[(4-Chlorophenyl)sulfanyl]-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes or bind to receptors to alter cellular signaling pathways.

Comparison with Similar Compounds

3-[(4-Chlorophenyl)sulfanyl]-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one can be compared with other similar compounds, such as:

Properties

IUPAC Name

3-(4-chlorophenyl)sulfanyl-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClFN2OS/c20-15-1-7-18(8-2-15)25-14-9-19(24)23-12-10-22(11-13-23)17-5-3-16(21)4-6-17/h1-8H,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYZCPSXJECPCAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CCSC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(4-Chlorophenyl)sulfanyl]-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one
Reactant of Route 2
Reactant of Route 2
3-[(4-Chlorophenyl)sulfanyl]-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one
Reactant of Route 3
Reactant of Route 3
3-[(4-Chlorophenyl)sulfanyl]-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one
Reactant of Route 4
Reactant of Route 4
3-[(4-Chlorophenyl)sulfanyl]-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one
Reactant of Route 5
Reactant of Route 5
3-[(4-Chlorophenyl)sulfanyl]-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
3-[(4-Chlorophenyl)sulfanyl]-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.